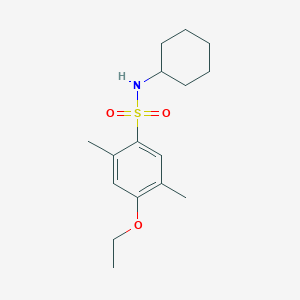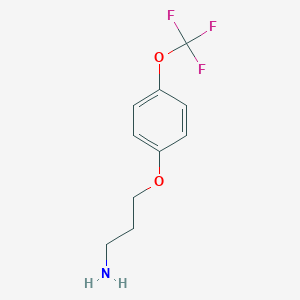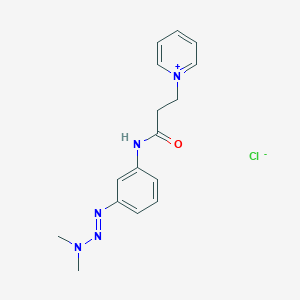![molecular formula C18H20N2O3S B223393 2-Ethyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole](/img/structure/B223393.png)
2-Ethyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole is a synthetic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a sulfonyl group attached to a naphthalene ring, which is further connected to an imidazole ring through an ethyl chain. The unique structure of this compound makes it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene sulfonyl chloride, which is then reacted with 2-ethylimidazole under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as triethylamine or sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-Ethyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学研究应用
2-Ethyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of 2-Ethyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions with biological macromolecules, affecting their function and stability. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- 2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-1H-imidazole
- 2-ethyl-1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole
- 2-ethyl-1-[(4-butoxynaphthalen-1-yl)sulfonyl]-1H-imidazole
Uniqueness
Compared to similar compounds, 2-Ethyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole exhibits unique properties due to the presence of the propoxy group. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
属性
分子式 |
C18H20N2O3S |
|---|---|
分子量 |
344.4 g/mol |
IUPAC 名称 |
2-ethyl-1-(4-propoxynaphthalen-1-yl)sulfonylimidazole |
InChI |
InChI=1S/C18H20N2O3S/c1-3-13-23-16-9-10-17(15-8-6-5-7-14(15)16)24(21,22)20-12-11-19-18(20)4-2/h5-12H,3-4,13H2,1-2H3 |
InChI 键 |
YUSAZIXLHGQREP-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3CC |
规范 SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


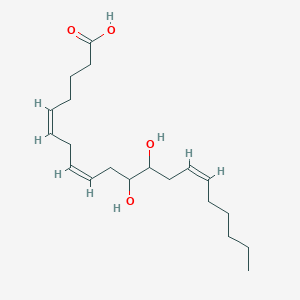
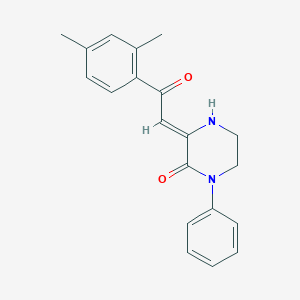
![N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B223335.png)
![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)
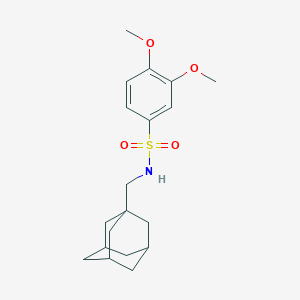

![1-hydroxy-13-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-5-one](/img/structure/B223366.png)
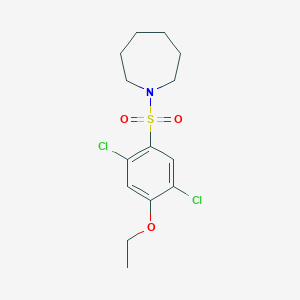

![[(2R,3S,4E,5R)-5-(4-Amino-2-Oxopyrimidin-1-yl-4-(Fluoromethylidene)-3-Hydroxyoxolan-2-Yl]Methyl Phosphono Hydrogen Phosphate](/img/structure/B223388.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B223399.png)
